

# ONO-5334: A Technical Guide on its Antiviral Properties Against SARS-CoV-2

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## Compound of Interest

Compound Name: ONO-5334

Cat. No.: B8118147

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## Introduction

This technical guide provides an in-depth analysis of the antiviral properties of **ONO-5334** against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. **ONO-5334**, a potent and orally active inhibitor of cathepsin K, was initially developed for the treatment of osteoporosis.[1][2] Early in the COVID-19 pandemic, it was identified as a potential repurposing candidate due to its inhibitory effects on host cell proteases that are crucial for SARS-CoV-2 entry. This document consolidates the available preclinical data on **ONO-5334**, including its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used in its evaluation.

## Mechanism of Action: Targeting Host-Dependent Viral Entry

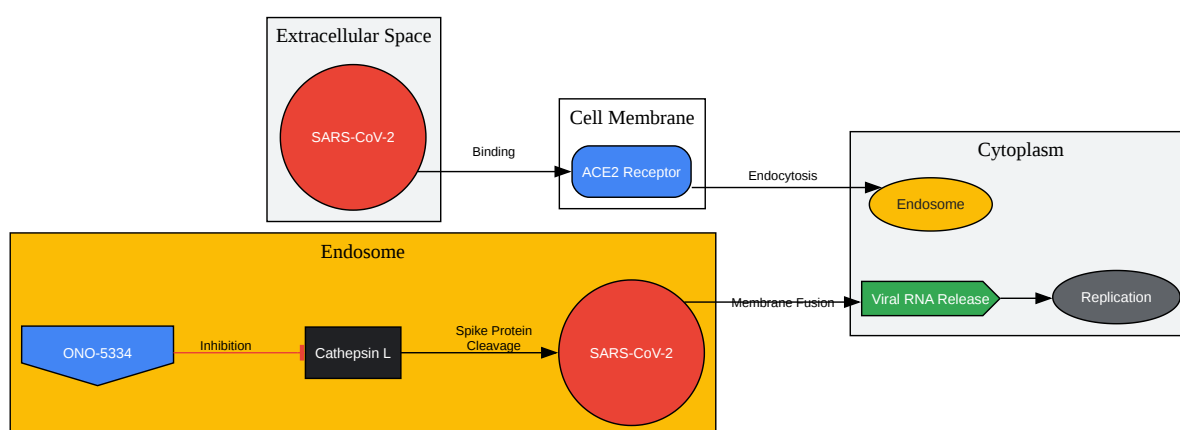
**ONO-5334** is a cysteine protease inhibitor with high affinity for cathepsin K.[2] Its antiviral activity against SARS-CoV-2 is not directed at the virus itself but rather at host cell machinery hijacked by the virus for its life cycle. Specifically, **ONO-5334** inhibits cathepsins, which are endosomal proteases.

SARS-CoV-2 can enter host cells through two primary pathways:

- Direct fusion at the plasma membrane: This pathway is mediated by the cell surface protease TMPRSS2, which cleaves the viral spike (S) protein, enabling fusion of the viral and cellular membranes.
- Endosomal entry: Following binding to the ACE2 receptor, the virus is internalized into endosomes. Within the acidic environment of the endosome, host cathepsins, particularly cathepsin L, cleave the S protein to activate its fusogenic activity, allowing the viral genome to be released into the cytoplasm.[3]

**ONO-5334**'s therapeutic potential against SARS-CoV-2 stems from its ability to block the endosomal entry pathway by inhibiting the activity of cathepsins.[4] This mechanism is particularly relevant in cell types that have low or no expression of TMPRSS2, where the virus is more reliant on the endosomal route for entry.

## Signaling Pathway of SARS-CoV-2 Endosomal Entry and Inhibition by ONO-5334



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Caption: SARS-CoV-2 endosomal entry pathway and its inhibition by **ONO-5334**.

## Quantitative Antiviral Data

The antiviral activity of **ONO-5334** against SARS-CoV-2 has been evaluated in different cell-based assays. The key quantitative data are summarized in the table below.

Compound	Cell Line	Assay Type	Endpoint Measured	IC50 / EC50 (μM)	CC50 (μM)	Notes	Reference
ONO-5334	Vero E6	Viral Replication	Inhibition of viral replication	0.41	>10	African green monkey kidney epithelial cells	Riva et al., Nature 2020[4]
ONO-5334	Human iPSC-derived pneumocyte-like cells	Viral Replication	Reduction in number of infected cells	-	-	Reduced infected cells by 72%	Riva et al., Nature 2020[4]

It is important to note that while **ONO-5334** showed promising activity in these in vitro models, its efficacy is significantly reduced in cell lines with high expression of the TMPRSS2 protease. [1] This is because the virus can bypass the cathepsin-dependent endosomal pathway and enter the cell directly at the plasma membrane. This context is crucial for considering the potential clinical application of **ONO-5334** for COVID-19.

## Experimental Protocols

### Antiviral Assay in Vero E6 Cells (Based on Riva et al., 2020)

This protocol describes a high-throughput screening assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of compounds against SARS-CoV-2 in Vero E6 cells.

#### 1. Cell Culture and Seeding:

- Cell Line: Vero E6 (African green monkey kidney epithelial cells).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
- Seeding: Cells are seeded into 384-well plates at a density of 5,000 cells per well and incubated overnight at 37°C with 5% CO<sub>2</sub>.

#### 2. Compound Preparation and Addition:

- Compound Stock: **ONO-5334** is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
- Serial Dilution: The stock solution is serially diluted in culture medium to achieve the desired final concentrations for the dose-response curve.
- Compound Addition: The diluted compound is added to the cells in the 384-well plates.

#### 3. Virus Infection:

- Virus Strain: SARS-CoV-2 isolate.
- Infection: Cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
- Incubation: The plates are incubated for 48 hours at 37°C with 5% CO<sub>2</sub>.

#### 4. Quantification of Viral Replication:

- Fixation and Staining: After incubation, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. The cells are then stained with an antibody against the SARS-CoV-2 nucleocapsid (N) protein and a nuclear counterstain (e.g., DAPI).
- Imaging: The plates are imaged using a high-content imaging system.

- **Data Analysis:** The number of infected cells (N protein positive) is quantified, and the percentage of inhibition is calculated relative to vehicle-treated (DMSO) controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

## Antiviral Assay in Human iPSC-derived Pneumocyte-like Cells (Based on Riva et al., 2020)

This protocol evaluates the antiviral activity of compounds in a more physiologically relevant primary human cell model.

### 1. Cell Differentiation and Culture:

- **Cell Source:** Human induced pluripotent stem cells (iPSCs) are differentiated into pneumocyte-like cells.
- **Culture:** The differentiated cells are cultured under appropriate conditions to maintain their phenotype.

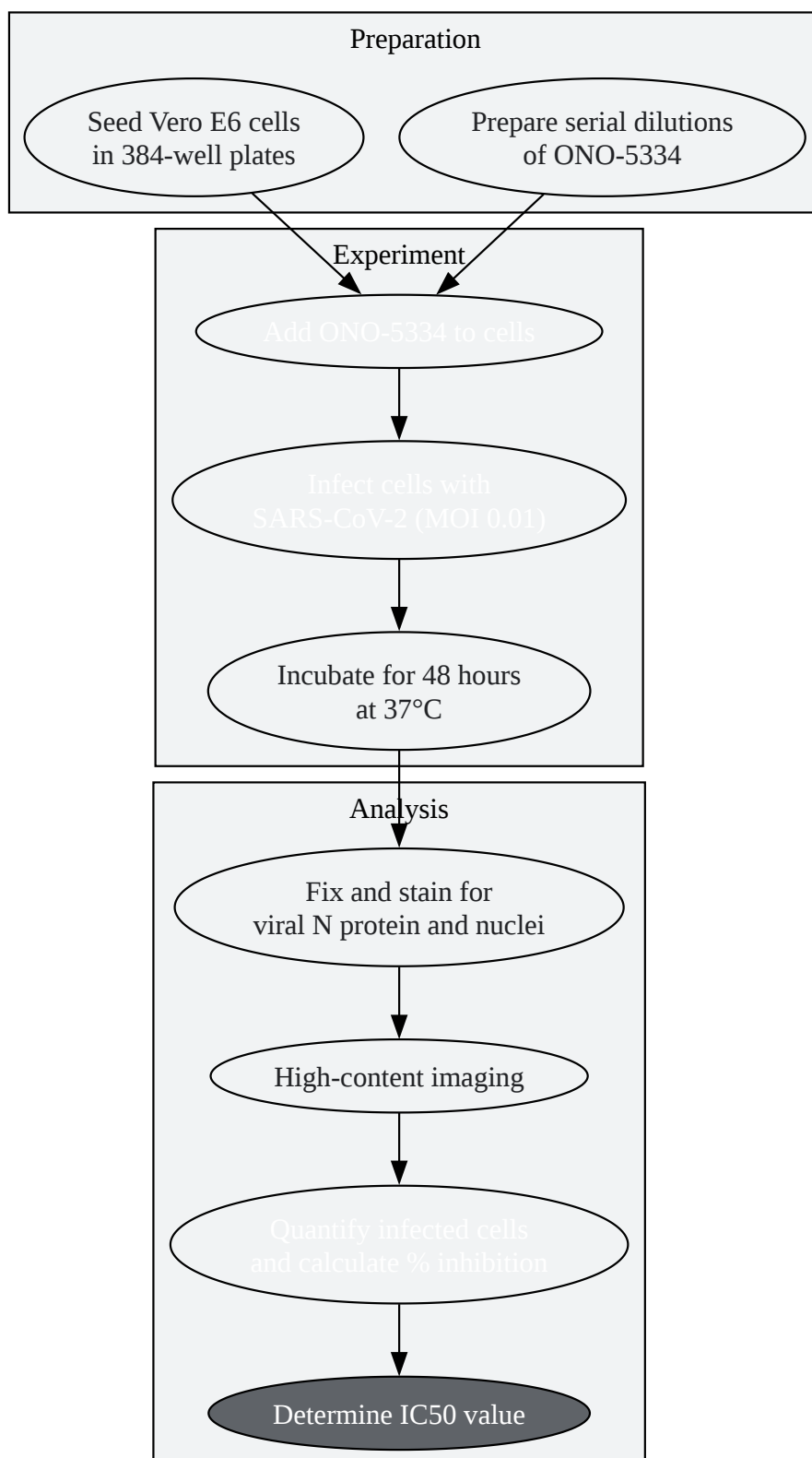
### 2. Compound Treatment and Virus Challenge:

- **Compound Addition:** **ONO-5334** is added to the cell cultures.
- **Virus Infection:** The cells are subsequently challenged with SARS-CoV-2.

### 3. Assessment of Viral Replication:

- **Immunofluorescence:** After a set incubation period, the cells are fixed and stained for viral antigens (e.g., spike or nucleocapsid protein) and cellular markers.
- **Quantification:** The number of infected cells is counted, and the percentage reduction in infected cells in the presence of the compound is calculated compared to untreated controls.

## Experimental Workflow for Antiviral Screening



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